The synthesis of tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate can be achieved through various methods involving the condensation of suitable precursors. A common approach involves:
The detailed reaction pathway often involves multiple steps, including cyclization reactions facilitated by heat or catalysts to form the hexahydropyrano structure .
The molecular structure of tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate features a hexahydropyrano ring fused with a pyrrole moiety. The structural representation can be described using the following:
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1
FYUVLZRRIRGSTE-DTORHVGOSA-N
The compound contains:
This arrangement contributes to its unique chemical properties and potential reactivity .
tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate can participate in several chemical reactions due to its functional groups:
Each reaction's specifics depend on the reaction conditions, such as temperature, solvent choice, and presence of catalysts .
Further studies are necessary to elucidate its precise biological mechanisms and target interactions .
The physical and chemical properties of tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate include:
These properties influence its handling and application in laboratory settings .
tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate has potential applications in:
Due to its unique structure and properties, it serves as a valuable compound for researchers in academia and industry alike .
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3